molecular formula C15H24Cl2N2O B13801370 6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride CAS No. 78265-90-4

6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride

Cat. No.: B13801370
CAS No.: 78265-90-4
M. Wt: 319.3 g/mol
InChI Key: NATVSGYXBNIRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of toluidide, characterized by the presence of a chloro group, an ethylamino group, and a hexanotoluidide structure. This compound is often used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-hexanone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The process often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride involves its interaction with specific molecular targets. It binds to the GABA_A receptor complex, particularly the β2 and β3 subunits, and the translocator protein (18 kDa) TSPO. This binding modulates GABAergic neurotransmission and promotes neurosteroid synthesis, leading to its anxiolytic and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride
  • 6-Chloro-2-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine hydrochloride

Uniqueness

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is unique due to its specific structural features and the presence of both chloro and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

CAS No.

78265-90-4

Molecular Formula

C15H24Cl2N2O

Molecular Weight

319.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride

InChI

InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H

InChI Key

NATVSGYXBNIRMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.